Enhanced Lipophilicity as a Quantifiable Driver of Membrane Permeability and Material Compatibility
The target compound exhibits a calculated LogP of 6.2358 , a key parameter for predicting its behavior in biological and material systems. Class-level inference from studies on structurally related silylphenols demonstrates that the introduction of a trialkylsilyl group increases hydrophobicity by a quantifiable amount over its carbon-based analogs [1]. This difference, approximately 0.6 LogP units in the comparator study, signifies a roughly 4-fold increase in partition coefficient, which can be crucial for applications where high lipophilicity is a design requirement [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 6.2358 (calculated) |
| Comparator Or Baseline | Class-level baseline: Corresponding carbon-based phenols have a LogP value approximately 0.6 units lower than their silyl counterparts [1]. |
| Quantified Difference | Not directly measured for this specific compound vs. a direct carbon analog; class-level inference suggests a ~0.6 LogP unit increase (approx. 4x higher partition) vs. a hypothetical carbon analogue [1]. |
| Conditions | Class-level data from a study on simple phenols bearing a trialkylsilyl group; target compound LogP is a vendor-reported calculated value [REFS-1, REFS-2]. |
Why This Matters
This quantifiable increase in lipophilicity is a key selection criterion for research applications where enhanced membrane permeability, improved solubility in non-polar media, or specific partitioning behavior is required.
- [1] Fujii, S., et al. 'Increased hydrophobicity and estrogenic activity of simple phenols with silicon and germanium-containing substituents.' Journal of Medicinal Chemistry, 2013, 56(1), 160-166. DOI: 10.1021/jm3013757. View Source
